![molecular formula C19H22N4O3S B2856973 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate CAS No. 851808-99-6](/img/structure/B2856973.png)
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
This compound exhibits potential in the field of oncology as a therapeutic agent due to its antitumor properties. Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to demonstrate cytotoxicity against various human tumor cell lines . This suggests that our compound could be developed into a medication targeting specific cancers, particularly those resistant to current treatments.
Cytotoxic Agent
The cytotoxic nature of thiazolo-triazole derivatives makes them suitable for research as cytotoxic agents . They can be used to study the mechanisms of cell death and could lead to the development of new drugs that selectively induce apoptosis in cancer cells without harming healthy cells.
Synthesis of Bioactive Indoles
Indole derivatives are prevalent in many natural products and pharmaceuticals. The synthesis process often involves compounds like the one , which can serve as intermediates or catalysts in the formation of complex indole structures . These structures are vital for the development of drugs with various biological activities.
Antiproliferative Agents
Compounds containing the thiazolo-triazole moiety have shown significant antiproliferative effects. They can inhibit the growth of certain cell lines, making them valuable in the study of diseases characterized by abnormal cell proliferation, such as cancer .
Mechanism of Action
Target of Action
It contains athiazole ring and a 1,2,4-triazole moiety, both of which are found in many biologically active compounds . Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines .
Mode of Action
For instance, thiazole derivatives can act as antioxidants, analgesics, anti-inflammatories, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability .
Result of Action
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .
properties
IUPAC Name |
methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-12-20-19-23(21-12)17(24)16(27-19)15(13-6-4-3-5-7-13)22-10-8-14(9-11-22)18(25)26-2/h3-7,14-15,24H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPMVMVJBCGFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate |
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